Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate
Description
Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a methoxy group at position 4, a methyl group at position 2, and an ester moiety at position 3. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
7122-77-2 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(12)7-5-10-6(2)11-8(7)13-3/h5H,4H2,1-3H3 |
InChI Key |
LHKPZEBKTJQMBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate typically involves the reaction of 4-methoxy-2-methylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-methylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-methoxy-2-methylpyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for researchers aiming to develop new compounds with specific properties.
Biology
The compound has been studied for its biological activities , including potential antimicrobial and antiviral properties. Research indicates that it exhibits significant antimicrobial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves the inhibition of bacterial DNA synthesis through interference with nucleic acid metabolism .
Medicine
In the field of medicine, this compound is being investigated for its potential use in drug development. Its derivatives may play a role in synthesizing pharmaceutical compounds aimed at treating various diseases, including neurodegenerative disorders .
Industry
This compound is also utilized in the production of agrochemicals and other industrial chemicals. Its derivatives may have applications in developing pesticides or herbicides due to their biological activity.
Antimicrobial Activity Study
A study conducted on the antimicrobial properties of this compound revealed promising results against common bacterial pathogens. The compound was tested against a panel of bacteria, demonstrating effective inhibition at varying concentrations. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.
Pharmaceutical Development
In a recent investigation into novel drug formulations, this compound was used as a precursor in synthesizing triazole derivatives with neuroprotective properties. These derivatives showed efficacy in preclinical models of ischemic stroke, suggesting that this compound could be pivotal in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can act as a precursor or intermediate in various biochemical pathways, influencing the synthesis of other biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at Position 2 and 4
The substituents at positions 2 and 4 significantly alter the electronic and steric properties of pyrimidine derivatives:
Functional Group Variations at Position 5 and 6
The ester group at position 5 is a common feature, but modifications at position 6 introduce distinct properties:
- Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate (1a) : The 6-sulfanyl (SH) group allows for further alkylation (e.g., with benzyl chloride), enabling diversification into thioether derivatives.
Biological Activity
Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a carboxylate moiety, contributing to its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in medicine.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| CAS Number | 110960-73-1 |
| Log P (octanol/water) | 1.08 |
| Solubility | Soluble in organic solvents |
The presence of the methoxy group enhances lipophilicity, which may influence its absorption and distribution in biological systems.
Antimicrobial Properties
Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis through interference with nucleic acid metabolism .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values reported for these cell lines range from 1.75 to 12.91 μM, demonstrating a more potent effect compared to standard chemotherapeutics like 5-Fluorouracil .
The biological effects of this compound are mediated through several pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.
- Interaction with DNA : It can bind to DNA or RNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on MCF-7 cells. The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was tested against E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antibacterial properties compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
